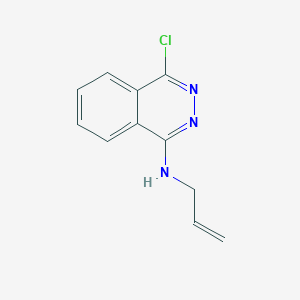

Allyl-(4-chloro-phthalazin-1-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

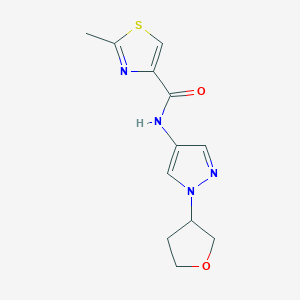

The molecular structure of Allyl-(4-chloro-phthalazin-1-yl)-amine consists of a phthalazine ring with a chlorine atom at one position and an allyl group attached to another position. The compound’s chemical formula is C₁₀H₈ClN₃ , and its monoisotopic mass is approximately 328.07 Da .

Applications De Recherche Scientifique

Highly Enantioselective Regiodivergent Allylic Alkylations

Researchers have explored the use of phthalides, including derivatives similar to Allyl-(4-chloro-phthalazin-1-yl)-amine, in allylic alkylation reactions. These reactions are significant for creating chiral compounds with high enantioselectivity. The differentiation between the S(N)2'-S(N)2' pathway and an addition-elimination process allows for the production of various regioisomers of allylic alkylation products in highly pure enantiomeric forms (Zhong et al., 2012).

Asymmetric Allylic Amination Reactions

The asymmetric synthesis of allylic amines, including those derived from this compound, is crucial in synthetic organic chemistry due to their utility in various synthetic intermediates and bioactive agents. A comprehensive review highlights the most important methods and their mechanistic aspects, providing insight into current limitations and opportunities for further developments in this area (Rebecca L. Grange, E. Clizbe, P. Evans, 2016).

Catalytic Asymmetric Allylation

The catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates, including compounds similar to this compound, has seen rapid development. This process is pivotal for preparing chiral homoallylic alcohols and amines, serving as essential building blocks in synthesizing a variety of natural products and pharmaceuticals (Hua-Xing Huo et al., 2014).

Synthesis of Homoallylic Alcohols and Amines

The allylation of aldehydes and imines with allyltributylstannane, facilitated by catalytic amounts of 2,4,6-trichloro-1,3,5-triazine, forms corresponding homoallylic alcohols and amines, respectively, showcasing efficient methodologies for synthesizing such compounds (B. Das et al., 2006).

Anticancer Activity of Allylthio Derivatives

In the development of new anticancer agents, derivatives of this compound have been synthesized and shown antiproliferative activities against human liver cancer cells in MTT assays. This research underscores the potential of these compounds in chemotherapy for hepatocellular carcinomas (Myunghan Lee et al., 2009).

Propriétés

IUPAC Name |

4-chloro-N-prop-2-enylphthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZRHYGZRJHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NN=C(C2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)